LEI 101 hydrochloride
Description
Overview of the Endocannabinoid System and its Components in Physiological and Pathological Contexts
The endocannabinoid system (ECS) is a widespread and complex biological signaling network that plays a crucial role in regulating a multitude of physiological and cognitive functions. wikipedia.org Identified in the early 1990s, the ECS is fundamental to maintaining homeostasis, the body's ability to sustain a stable internal environment amidst external changes. techtarget.com Its regulatory influence extends to processes such as mood, appetite, pain sensation, memory, immune response, and motor control. wikipedia.orghealthline.com The system's involvement is so extensive that it has been implicated in nearly all aspects of mammalian physiology and pathology. nih.gov
The ECS is comprised of three core components:
Endocannabinoids: These are endogenous, lipid-based neurotransmitters that the body produces on demand. techtarget.comhealthline.com The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.orgiowa.gov These molecules act as signaling messengers, traveling backward across synapses (retrograde signaling) to modulate neurotransmitter release and fine-tune neuronal communication. techtarget.com
Cannabinoid Receptors: These are proteins located on cell surfaces that bind with endocannabinoids to initiate a cellular response. healthline.com The two primary cannabinoid receptors are CB1 and CB2. wikipedia.org CB1 receptors are one of the most abundant G protein-coupled receptors (GPCRs) in the central nervous system, particularly the brain, and are responsible for the psychoactive effects associated with cannabis. wikipedia.orgiowa.gov CB2 receptors are found predominantly in the peripheral nervous system and on immune cells, such as T cells, macrophages, and B cells. healthline.comnih.gov
Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, ensuring they are produced when needed and cleared after they have served their function. wikipedia.org Key enzymes include fatty acid amide hydrolase (FAAH), which primarily breaks down anandamide, and monoacylglycerol lipase (B570770) (MAGL), which degrades 2-AG. wikipedia.org
Dysregulation of the ECS has been linked to a variety of pathological conditions. Its components are involved in the pathophysiology of several central nervous system disorders, neurodegenerative diseases, and conditions involving inflammation. nih.govtandfonline.com The ubiquitous nature of the ECS makes it a significant focus of biomedical research and a promising target for therapeutic intervention. nih.gov
Rationale for Selective Cannabinoid CB2 Receptor Modulation as a Therapeutic Strategy in Preclinical Models
The distinct distribution and function of the CB2 receptor form the basis for its investigation as a therapeutic target. nih.gov Unlike the CB1 receptor, whose activation can lead to undesirable psychotropic effects, the CB2 receptor is primarily expressed in peripheral tissues, especially those associated with the immune system. frontiersin.orgnih.gov This distribution offers the potential to develop therapies that can modulate physiological processes without the central nervous system side effects linked to CB1 activation. nih.govnih.gov
The rationale for targeting the CB2 receptor is further strengthened by the observation that its expression is often upregulated in response to tissue injury or inflammation. frontiersin.orgnih.gov This induction suggests a natural, protective role for the CB2 receptor in various disease states. Consequently, selective activation of CB2 receptors has become an attractive strategy in preclinical research for a wide array of conditions. frontiersin.org
Preclinical studies have explored the therapeutic potential of selective CB2 receptor agonists in models of:
Pain and Inflammation: CB2-selective agonists have shown efficacy in suppressing inflammatory and neuropathic pain. nih.govfrontiersin.org Their activation can modulate immune cell responses, reducing inflammation and associated pain hypersensitivity. nih.govfrontiersin.org
Neurodegenerative and Neuroinflammatory Diseases: CB2 receptor activation may counteract common mechanisms in neurodegenerative disorders, such as neuroinflammation. tandfonline.com It has been investigated in models of conditions like multiple sclerosis, amyotrophic lateral sclerosis, and Huntington's disease. nih.gov
Organ Injury and Fibrosis: Activation of CB2 receptors has been shown to be protective in preclinical models of injury to the kidney, liver, and heart, often by attenuating inflammation and oxidative stress. nih.govnih.govnih.gov
Autoimmune Disorders: By modulating the immune system, CB2 selective agonists have been shown to ameliorate autoimmune reactions in various animal models, including those for colitis and systemic sclerosis. frontiersin.org
The development of highly selective CB2 receptor agonists provides critical pharmacological tools to explore these therapeutic avenues, with the goal of treating diseases involving inflammation and immune system dysregulation. nih.govnih.gov
LEI 101 Hydrochloride: Context of Discovery and Significance as a Pharmacological Research Tool
LEI-101 hydrochloride is a novel chemical compound identified as a potent and selective cannabinoid CB2 receptor partial agonist. nih.govtocris.com Its discovery emerged from research focused on developing selective CB2 receptor agonists with favorable pharmacological properties for research and potential therapeutic development. bio-techne.com Chemically, it is identified as 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride. nih.gov
The significance of LEI-101 as a pharmacological research tool lies in its high selectivity and specific activity profile. It exhibits a much greater binding affinity for the CB2 receptor compared to the CB1 receptor, which is a critical feature for isolating and studying the specific functions of the CB2 receptor without confounding CB1-mediated effects. nih.govmedchemexpress.com Furthermore, research indicates that LEI-101 is an orally bioavailable and peripherally restricted compound, meaning it has low penetration into the brain, further enhancing its utility for studying peripheral CB2 receptor functions. nih.govtocris.com
In preclinical studies, LEI-101 has been used to probe the role of the CB2 receptor in various pathological models. For instance, it has demonstrated protective effects in a model of cisplatin-induced nephrotoxicity (kidney damage), where its effects were shown to be mediated specifically through the CB2 receptor. nih.gov It has also shown activity in a rat model of neuropathic pain. tocris.comuniversiteitleiden.nl The compound's selectivity is further highlighted by its lack of interaction with other key proteins of the endocannabinoid system, such as the enzymes FAAH and MAGL. tocris.comrndsystems.com
This profile makes LEI-101 a valuable tool for the detailed investigation of CB2 receptor biology and its therapeutic potential in diseases associated with inflammation and oxidative stress. nih.gov
Detailed Research Findings
Pharmacological Profile of LEI-101
LEI-101 has been characterized through various in vitro assays to determine its binding affinity and functional activity at cannabinoid receptors. The data reveal its high potency and selectivity for the human CB2 receptor (hCB2R) over the human CB1 receptor (hCB1R).
| Assay | Target | Result |
|---|---|---|
| Receptor Binding (pKi) | hCB2R | 7.5 |
| Receptor Binding (pKi) | hCB1R | 5.4 |
| Functional Activity (pEC50) | hCB2R | 8.0 |
This table presents data on the binding affinity (pKi) and functional potency (pEC50) of LEI-101. nih.govtocris.com A higher pKi value indicates stronger binding affinity. The pEC50 value reflects the concentration at which the compound elicits a half-maximal response, with higher values indicating greater potency. The data shows that LEI-101 is approximately 100-fold more selective for the CB2 receptor over the CB1 receptor in binding assays. nih.govmedchemexpress.com
In Vivo Preclinical Research
Research using animal models has underscored the CB2-receptor-mediated effects of LEI-101. In a mouse model of kidney damage induced by the chemotherapy drug cisplatin (B142131), LEI-101 was shown to prevent kidney dysfunction and reduce inflammation and oxidative stress. nih.gov Crucially, these protective effects were absent in knockout mice lacking the CB2 receptor, confirming that the action of LEI-101 is dependent on this target. nih.gov The compound also demonstrated antinociceptive activity in a rat model of neuropathic pain. tocris.com
Properties
Molecular Formula |
C23H25FN4O4S.HCl |
|---|---|
Molecular Weight |
508.99 |
Synonyms |
3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride |
Origin of Product |
United States |
Preclinical Discovery and Optimization of Lei 101 Hydrochloride
Historical Background of Imidazolidinedione Derivatives as Cannabinoid Ligands
The exploration of the endocannabinoid system as a therapeutic target has led researchers to investigate a wide array of chemical scaffolds. nih.gov While classical cannabinoids and aminoalkylindoles were among the first classes to be extensively studied, the search for novel ligands with improved selectivity and drug-like properties expanded to other heterocyclic structures. nih.govd-nb.info
The imidazolidinedione core, a five-membered ring structure containing two nitrogen atoms and two carbonyl groups, emerged as a scaffold of interest for developing cannabinoid receptor ligands. Early studies on certain imidazolidinedione derivatives characterized their pharmacological activity at cannabinoid receptors. For instance, compounds such as 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML20) and its analogs were evaluated for their affinity and functional activity at both CB1 and CB2 receptors. nih.gov These initial investigations revealed that derivatives of this chemical class could act as selective ligands for cannabinoid receptors, with some compounds behaving as neutral antagonists or inverse agonists at the CB1 receptor. nih.gov This foundational work established the imidazolidinedione scaffold as a viable starting point for designing novel cannabinoid receptor modulators, paving the way for further chemical exploration aimed at achieving high selectivity and specific agonist activity at the CB2 receptor.
Synthetic Methodologies Utilized in the Development of Selective CB2 Receptor Agonists
The development of selective CB2 receptor agonists is a key goal in cannabinoid research to create therapies that avoid the psychotropic effects of CB1 activation. auburn.edu Achieving this selectivity requires sophisticated synthetic chemistry strategies that allow for precise structural modifications of lead compounds.
A common approach involves multi-step synthesis, starting from commercially available reagents. For example, the synthesis of various heterocyclic compounds often involves key reactions like nucleophilic substitution, amide coupling, and cyclization. nih.govnih.gov In the development of related selective CB2 agonists, researchers have employed various scaffolds, such as 1,8-naphthyridin-2(1H)-one-3-carboxamides and N-arylamide oxadiazoles. mdpi.comfrontiersin.org The synthesis of these molecules typically involves building the core heterocyclic system and then adding different substituents to explore the chemical space and optimize pharmacological activity. nih.gov
General synthetic strategies often include:
Core Scaffold Synthesis: Building the central heterocyclic ring system, which for LEI 101 is the imidazolidinedione structure.
Linker and Substituent Introduction: Attaching various chemical groups to the core scaffold. This is often achieved through reactions like amide bond formation (using coupling agents like HOBt and EDC-HCl) or substitution reactions on an aromatic ring. nih.gov
Purification and Characterization: Using techniques like chromatography to purify the final compounds and spectroscopy (NMR, Mass Spectrometry) to confirm their structure and purity. mdpi.com
These methodologies provide the flexibility to systematically alter different parts of a molecule, which is fundamental to the structure-activity relationship studies needed to fine-tune a compound's potency and selectivity for the CB2 receptor. nih.gov
Structure-Activity Relationship (SAR) Studies for LEI 101 Hydrochloride
The discovery of this compound was the result of a systematic drug discovery program centered on a novel class of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives. nih.gov Through rigorous structure-activity relationship (SAR) studies, researchers meticulously modified the lead structure to enhance its affinity and selectivity for the CB2 receptor.
SAR studies are crucial for identifying which parts of a molecule are essential for its biological activity. nih.gov For cannabinoid ligands, selectivity between the CB1 and CB2 receptors is a primary goal. Although the receptors share significant homology, differences in their ligand-binding pockets can be exploited to achieve selectivity. nih.govnewswise.com
In the optimization process that led to LEI 101, several key structural features were identified as critical for high CB2 potency and selectivity:
The Imidazolidinedione Core: This heterocyclic system serves as a crucial anchor for the molecule.
The Benzyl Linker: Connects the imidazolidinedione core to the pyridinyl moiety, providing an optimal spatial arrangement for receptor interaction.
The Substituted Pyridine (B92270) Ring: Modifications to this part of the molecule were found to be pivotal for enhancing CB2 selectivity. The introduction of a fluorine atom at the 5-position and a (1,1-dioxidothiomorpholino)methyl group at the 6-position of the pyridine ring were key modifications in the development of LEI 101. nih.gov
These specific substitutions distinguish LEI 101 from earlier compounds in the series and are directly responsible for its enhanced pharmacological properties. nih.gov The final compound, LEI 101, demonstrated over 100-fold selectivity for the CB2 receptor over the CB1 receptor in binding assays. tocris.comnih.gov
| Target | Assay Type | Activity (pEC50/pKi) | Efficacy |
|---|---|---|---|
| Human CB2 Receptor | GTPγS Binding | 8.0 ± 0.1 | Partial Agonist (67%) |
| Human CB2 Receptor | β-arrestin Recruitment | 7.7 ± 0.1 | Partial Agonist (77%) |
| Human CB2 Receptor | Radioligand Binding (Ki) | 7.8 ± 0.1 | N/A |
| Human CB1 Receptor | Radioligand Binding (Ki) | 5.7 ± 0.1 | N/A |
The development of a drug candidate like LEI 101 is an iterative process of design, synthesis, and testing. nih.gov Starting from a lead compound, medicinal chemists make systematic modifications to the structure and evaluate how these changes affect the compound's properties. acs.orgresearchgate.net This cycle is repeated to gradually improve potency, selectivity, and drug-like characteristics such as metabolic stability and oral bioavailability. researchgate.netacs.org
The optimization campaign for the imidazolidinedione series involved:
Initial Hit Identification: A high-throughput screen likely identified the initial 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione scaffold as a CB2 ligand.
Systematic Modification: Researchers synthesized a library of analogs by varying substituents at different positions on the scaffold. acs.org This included exploring different groups on the pyridine ring and the imidazolidinedione nitrogen.
Pharmacological Evaluation: Each new compound was tested in vitro to measure its binding affinity (Ki) and functional activity (EC50) at both CB1 and CB2 receptors. nih.gov
SAR Analysis: The data from these assays were used to build a structure-activity relationship model, guiding the design of the next round of compounds. nih.gov
Lead Optimization: This iterative cycle led to the discovery that specific substitutions, such as the fluorination and the bulky, polar dioxidothiomorpholino group, dramatically increased CB2 selectivity and potency, culminating in the selection of LEI 101 as a lead candidate. nih.gov
This methodical approach not only yielded a highly selective CB2 agonist but also ensured it possessed favorable properties like excellent oral bioavailability and minimal brain penetration, making it a promising candidate for therapeutic development. nih.gov
Molecular Pharmacology and Target Engagement of Lei 101 Hydrochloride
Cannabinoid CB2 Receptor Agonism Profile
LEI 101 hydrochloride is a synthetic compound recognized for its potent and selective interaction with the cannabinoid CB2 receptor. tocris.commedchemexpress.com Its pharmacological profile has been characterized through a series of in vitro assays to determine its binding affinity, selectivity, and functional activity at the cannabinoid receptors.
LEI-101 demonstrates a high binding affinity for the human cannabinoid CB2 receptor (hCB2R), with a reported pKi value of 7.5. probechem.comacs.org In contrast, its affinity for the cannabinoid CB1 receptor is significantly lower. This differential binding results in a selectivity for the CB2 receptor that is over 100-fold greater than for the CB1 receptor. tocris.comresearchgate.netnih.gov This high degree of selectivity is a key feature of its molecular profile, indicating a targeted interaction with the CB2 receptor.
Table 1: Receptor Binding Affinity and Selectivity of LEI-101
| Receptor Target | Binding Affinity (pKi) | Selectivity (CB2 vs. CB1) |
| Human CB2 Receptor | 7.5 probechem.comacs.org | >100-fold tocris.comresearchgate.netnih.gov |
| Human CB1 Receptor | Not specified, but >100-fold lower affinity than for CB2 tocris.comnih.gov | N/A |
The functional activity of LEI-101 at the CB2 receptor has been evaluated using key cellular assays that measure downstream signaling events following receptor activation. These include G-protein activation assays (specifically GTPγS binding) and β-arrestin recruitment assays. researchgate.netnih.gov
In GTPγS binding assays, which measure the activation of G-proteins coupled to the receptor, LEI-101 demonstrated activity with a pEC50 of 7.0. probechem.comresearchgate.net In β-arrestin recruitment assays, which assess another important pathway in GPCR signaling, LEI-101 showed a pEC50 of 8.0. tocris.comprobechem.com The results from both assay types characterize LEI-101 as a partial agonist at the CB2 receptor when compared to reference full agonists like CP-55940. researchgate.netnih.gov This indicates that while LEI-101 binds to and activates the receptor, it elicits a submaximal response compared to a full agonist.
Table 2: Functional Agonism Profile of LEI-101 at the CB2 Receptor
| Functional Assay | Parameter | Value | Agonist Profile |
| G-Protein Activation (GTPγS) | pEC50 | 7.0 probechem.comresearchgate.net | Partial Agonist researchgate.netnih.gov |
| β-arrestin Recruitment | pEC50 | 8.0 tocris.comprobechem.com | Partial Agonist researchgate.netnih.gov |
Specificity and Off-Target Profiling within the Endocannabinoid System
To ensure the compound's activity is specifically mediated through the CB2 receptor, its interaction with other key proteins of the endocannabinoid system was assessed.
LEI-101 has been profiled against the primary enzymes responsible for the synthesis and degradation of endocannabinoids. nih.govmdpi.com Studies have confirmed that LEI-101 does not interact with or inhibit the key endocannabinoid hydrolases, including human fatty acid amide hydrolase (hFAAH), monoacylglycerol lipase (B570770) (MAGL), diacylglycerol lipase (DAGL), and N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). tocris.comprobechem.comnih.gov This lack of activity demonstrates that the pharmacological effects of LEI-101 are not due to an indirect mechanism involving the modulation of endogenous cannabinoid levels.
The selectivity of LEI-101 extends beyond the core components of the endocannabinoid system. In broader screening panels, such as activity-based protein profiling (ABPP) using mouse membrane proteome, LEI-101 did not show any inhibition of other serine hydrolases. nih.govnih.gov This provides further evidence of its specific pharmacological profile, with its primary mechanism of action being the direct agonism of the CB2 receptor.
Mechanistic Insights into CB2 Receptor Activation by this compound
The mechanism of action of LEI-101 hydrochloride is defined by its direct and selective binding to the cannabinoid CB2 receptor. As a partial agonist, it stabilizes a receptor conformation that leads to the activation of intracellular signaling pathways, but to a lesser degree than a full agonist. researchgate.netnih.gov
Upon binding, LEI-101 induces conformational changes in the CB2 receptor, triggering two well-characterized downstream signaling cascades: G-protein activation and β-arrestin recruitment. springernature.comnih.gov The activation of G-proteins (as shown by GTPγS binding assays) is a canonical pathway for CB2 receptor signaling. probechem.comresearchgate.net Simultaneously, the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, is also initiated. tocris.comprobechem.comresearchgate.net The characterization of LEI-101 as a partial agonist in both pathways suggests a balanced, though submaximal, activation of these signaling arms. researchgate.netnih.gov Its high selectivity ensures that these effects are precisely targeted to cells expressing the CB2 receptor, without confounding off-target activities on CB1 receptors or major endocannabinoid metabolic enzymes. tocris.comnih.gov
Investigation of Ligand-Receptor Binding Kinetics and Dynamics
This compound is characterized as a potent and selective partial agonist for the cannabinoid CB2 receptor. tocris.comrndsystems.comprobechem.comnih.gov Its selectivity for the CB2 receptor over the CB1 receptor is significant, with studies indicating a selectivity of over 100-fold in receptor binding assays. nih.govresearchgate.netnih.govmedchemexpress.com This selectivity is a key feature of its molecular pharmacological profile. LEI-101 does not show significant interaction with other components of the endocannabinoid system, such as the enzymes fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), or diacylglycerol lipase (DAGL). rndsystems.comprobechem.comnih.gov
The functional activity of LEI-101 has been evaluated in various in vitro assays. It demonstrates partial agonism in both β-arrestin recruitment and GTPγS binding assays. nih.govnih.gov The potency of LEI-101 is reflected in its pEC50 values, which are reported as 8.0 for β-arrestin recruitment and 7.0 in the GTPγS assay. probechem.comnih.gov The binding affinity for the human CB2 receptor (hCB2R) has been determined with a pKi of 7.5. probechem.com
Kinetic binding studies are crucial for understanding the temporal aspects of drug-receptor interactions, which can influence a compound's in vivo efficacy. nih.gov The kinetic profile of LEI-101 has been investigated, characterizing it as a partial agonist. universiteitleiden.nl Research into the structure-kinetic relationships of a series of 24 analogues of LEI-101 revealed important insights. researchgate.net These studies demonstrated a positive correlation between the target residence time—the duration of the ligand-receptor complex—and the functional potency of the compounds. researchgate.net This effect was specifically linked to an increase in the lipophilicity of alkyl substituents on the molecule, while the basicity of the agonists did not show a clear relationship with affinity, residence time, or functional activity. researchgate.net
Table 1: Molecular Pharmacology Profile of LEI-101 This table presents the in vitro pharmacological data for LEI-101 at cannabinoid receptors and related enzymes.
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| hCB2R Binding | pKi | 7.5 | probechem.com |
| Receptor Selectivity | CB2 vs. CB1 Binding | >100-fold | researchgate.netnih.gov |
| β-arrestin Recruitment | pEC50 | 8.0 | probechem.comnih.gov |
| GTPγS Binding | pEC50 | 7.0 | probechem.comnih.gov |
| Enzyme Activity | Interaction with hFAAH, MAGL, NAPE-PLD, DAGL | No significant interaction | rndsystems.comprobechem.comnih.gov |
Elucidation of Conformational Changes in CB2 Receptor Upon Agonist Binding
The binding of an agonist to a G-protein coupled receptor (GPCR), such as the CB2 receptor, initiates a cascade of events beginning with a conformational change in the receptor protein. researchgate.net This structural rearrangement is fundamental for receptor activation and subsequent intracellular signaling. For LEI-101, molecular modeling studies have been employed to understand its interaction with the CB2 receptor. A homology model of the CB2 receptor was constructed, using the crystal structure of the CB1 receptor as a template, to simulate the docking of LEI-101 into the binding pocket. acs.org
The orthosteric binding site of the CB2 receptor is known to be highly hydrophobic, accommodating a diverse range of ligand structures. researchgate.netacs.org When an agonist like LEI-101 binds, it is thought to stabilize an active conformation of the receptor. While the precise conformational changes induced by LEI-101 are not fully elucidated, insights can be drawn from related GPCR structures. For instance, studies on the CB1 receptor have identified a "twin toggle switch" mechanism involving specific phenylalanine and tryptophan residues (Phe200 and Trp356) that is crucial for receptor activation. researchgate.net Given the homology between CB1 and CB2 receptors, similar mechanisms may be involved in CB2 receptor activation upon agonist binding. The binding of different ligands, whether full agonists, partial agonists, or inverse agonists, can stabilize distinct receptor conformations, leading to varied downstream signaling outcomes. universiteitleiden.nl
Role of Ligand Lipophilicity in CB2 Receptor Engagement and Receptor Accessibility
The physicochemical properties of a ligand, particularly its lipophilicity, play a critical role in its ability to access and engage with the CB2 receptor. researchgate.netresearchgate.net The CB2 receptor's binding pocket is notably tolerant of ligands with a wide array of scaffolds and varying degrees of hydrophobicity. researchgate.net
Recent research has revealed that the pathway for ligand entry into the CB2 receptor binding pocket may differ based on lipophilicity. researchgate.net Highly lipophilic agonists, such as HU-308 and the endocannabinoids, are proposed to access the binding pocket through a lipid-facing channel located between transmembrane helices TM1 and TM7. researchgate.net In contrast, more polar agonists, a category that includes LEI-101, are suggested to access the binding pocket from the extracellular aqueous environment. researchgate.net
Structure-kinetic relationship studies on analogues of LEI-101 have further underscored the importance of lipophilicity. researchgate.net These investigations systematically altered the lipophilicity and basicity of substituents on the LEI-101 scaffold. A key finding was the identification of a lipophilic binding domain within the CB2 receptor. researchgate.net Increasing the lipophilicity of specific alkyl substituents on the LEI-101 analogues resulted in a prolonged target residence time and, consequently, enhanced functional potency. researchgate.net This suggests that optimizing the lipophilic interactions within this sub-pocket can be a strategy for designing CB2 receptor agonists with desired kinetic profiles for sustained therapeutic effects. researchgate.net
Table 2: Summary of Structure-Kinetic Relationship Findings for LEI-101 Analogues This table summarizes the observed relationships between physicochemical properties and pharmacological parameters for a series of LEI-101 analogues.
| Physicochemical Property Modified | Observed Effect on Pharmacological Parameters | Reference |
|---|---|---|
| Increased Lipophilicity (Alkyl Substituents) | Positive correlation with target residence time and functional potency. | researchgate.net |
| Increased Lipophilicity (Amine Substituents) | No clear correlation with target residence time or functional potency. | researchgate.net |
| Basicity | No clear relationship with affinity, residence time, or functional activity. | researchgate.net |
Preclinical Efficacy Studies of Lei 101 Hydrochloride in Disease Models
Anti-Inflammatory Potential in Experimental Paradigms
The activation of the CB2 receptor is associated with protective effects in models of inflammation. researchgate.net LEI-101, as a selective CB2 receptor agonist, has been evaluated for its ability to mitigate inflammatory processes in preclinical settings. nih.gov
In a well-established mouse model of cisplatin-induced kidney injury, the therapeutic potential of a selective CB2 receptor agonist was investigated. researchgate.net Cisplatin (B142131) administration is known to cause significant kidney damage, marked by elevated levels of serum creatinine (B1669602) and blood urea (B33335) nitrogen, which are functional markers of renal injury. researchgate.net
Studies have indicated that activation of the CB2 receptor can be protective against tubular damage by reducing inflammation within the kidney. researchgate.net The administration of a selective CB2 receptor agonist in a cisplatin-induced nephrotoxicity model demonstrated a capacity to prevent the associated kidney damage. This protective effect is linked to the attenuation of the inflammatory response that characterizes this type of acute kidney injury.
Oxidative stress is a key pathological mechanism in drug-induced organ damage, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This can lead to cellular damage, including lipid peroxidation and mitochondrial dysfunction. nih.gov
In the context of kidney injury, such as that induced by cisplatin, a reduction in oxidative stress is a key therapeutic goal. researchgate.net Preclinical research suggests that blocking CB1 receptors or activating CB2 receptors can protect against tubular damage by decreasing renal oxidative stress. researchgate.net The protective effects observed with CB2 receptor activation in models of kidney injury are associated with the modulation of these oxidative stress pathways, thereby preventing downstream cellular damage. researchgate.net
Evaluation in Nociceptive and Neuropathic Pain Models
The endocannabinoid system, particularly the CB2 receptor, is a recognized target for the development of novel analgesics. nih.gov Agonists of the CB2 receptor have been evaluated in various models of inflammatory and neuropathic pain. nih.gov
In a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, LEI-101 demonstrated significant antinociceptive activity. nih.gov The CCI model leads to behaviors indicative of pain, such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a normally non-painful stimulus). nih.gov
Treatment with LEI-101 was shown to dose-dependently reverse these pain-related behaviors. nih.gov Specifically, it reversed CCI-induced thermal hyperalgesia and mechanical allodynia, indicating a clear analgesic effect in this preclinical neuropathic pain model. nih.gov The compound also reversed CCI-induced decreases in marble-burying behavior, an assay used to model pain-depressed behaviors. nih.gov
Interactive Table: Effect of LEI-101 on Neuropathic Pain Behaviors in Mice
| Behavior Assessed | Effect of LEI-101 | Significance |
|---|---|---|
| Marble Burying | Dose-dependent reversal of CCI-induced decrease | P < 0.05 |
| Thermal Hyperalgesia | Dose-dependent reversal of CCI-induced sensitivity | P < 0.01 |
| Mechanical Allodynia | Dose-dependent reversal of CCI-induced sensitivity | P < 0.05 |
The analgesic activity of LEI-101 is rooted in its function as a selective cannabinoid CB2 receptor partial agonist. nih.govnih.gov In vitro assays confirm that LEI-101 has a binding selectivity for CB2 receptors that is more than 100-fold higher than for CB1 receptors. nih.gov
The activation of CB2 receptors is the primary mechanism through which LEI-101 exerts its effects. nih.govnih.gov Importantly, in vivo testing using the mouse tetrad assay—a sensitive measure for CB1 receptor activity in the central nervous system—showed that LEI-101 did not produce any cannabimimetic effects, such as anti-nociception in the tail withdrawal test, hypothermia, or changes in locomotor activity. nih.gov This confirms that the compound maintains its selectivity for CB2 receptors over CB1 receptors in a living organism and suggests that its analgesic properties are mediated peripherally without the central side effects associated with CB1 receptor activation. nih.gov
Therapeutic Potential in Specific Organ Pathologies
The preclinical data for LEI-101 highlight its therapeutic potential primarily in pathologies where inflammation and oxidative stress are key drivers. The most defined evidence points toward its utility in mitigating acute kidney injury, specifically drug-induced nephrotoxicity. The studies in cisplatin-induced kidney damage models demonstrate a clear renoprotective effect, suggesting its potential as a therapeutic agent to prevent or reduce kidney damage in patients undergoing chemotherapy with agents like cisplatin. researchgate.net
Nephroprotective Effects in Cisplatin-Induced Nephrotoxicity Models
Cisplatin is a potent chemotherapeutic agent whose use is often limited by its nephrotoxic side effects. nih.govnih.gov Studies utilizing a mouse model of cisplatin-induced nephrotoxicity have demonstrated the significant protective capabilities of LEI 101 hydrochloride. nih.govuu.nl
In animal models, the administration of cisplatin leads to profound renal dysfunction, evidenced by elevated levels of blood urea nitrogen (BUN) and creatinine (CREA), which are key markers of kidney damage. nih.gov Treatment with this compound was found to dose-dependently prevent these increases in BUN and CREA, indicating a preservation of kidney function. nih.govnih.gov
Beyond functional markers, this compound also mitigated the physical damage to the kidneys. The protective effects included improved renal histopathology, suggesting a reduction in tissue injury at a microscopic level. nih.govnih.gov Furthermore, the treatment was associated with the attenuation of oxidative stress and inflammation within the kidney tissue, which are key mechanisms underlying cisplatin-induced damage. nih.govresearchgate.net
Table 1: Effect of this compound on Markers of Cisplatin-Induced Kidney Dysfunction This table summarizes the observed effects of this compound on key biomarkers in a mouse model of cisplatin-induced nephrotoxicity. Data is qualitative based on published findings.
| Biomarker | Effect of Cisplatin Administration | Effect of this compound Co-administration |
|---|---|---|
| Blood Urea Nitrogen (BUN) | Increased | Dose-dependently attenuated |
| Creatinine (CREA) | Increased | Dose-dependently attenuated |
| Renal Histopathology | Morphological Damage | Improved |
| Oxidative Stress Markers | Increased | Attenuated |
| Inflammation Markers | Increased | Attenuated |
To confirm that the observed nephroprotective effects were specifically mediated by the cannabinoid CB2 receptor, studies were conducted using CB2 receptor knockout mice (CB2R-/-). nih.gov In these mice, which lack the CB2 receptor, the protective effects of this compound against cisplatin-induced kidney dysfunction were absent. nih.govnih.govresearchgate.net This finding provides strong evidence that this compound exerts its therapeutic action through the activation of the CB2 receptor. nih.gov
Table 2: Role of CB2 Receptor in the Nephroprotective Effects of this compound This table illustrates the differential response to this compound in wild-type versus CB2 receptor knockout mice, confirming the compound's mechanism of action.
| Animal Model | Treatment | Outcome on Cisplatin-Induced Nephrotoxicity |
|---|---|---|
| Wild-Type Mice (CB2R+/+) | This compound | Protective effects observed (attenuated kidney dysfunction and damage) |
| Knockout Mice (CB2R-/-) | This compound | Protective effects were absent |
Central Nervous System (CNS) Activity Profile in Preclinical Assessments
A crucial aspect of the preclinical evaluation of cannabinoid receptor agonists is determining their activity within the central nervous system, as activation of the CB1 receptor in the brain leads to undesirable psychoactive effects. nih.gov
Evaluation of Brain Penetration and Distribution in Animal Models
Pharmacokinetic studies in mice revealed that while this compound has excellent oral bioavailability and reaches high concentrations in peripheral organs like the kidney and liver, it exhibits minimal penetration into the brain. nih.govnih.govresearchgate.netuu.nl This characteristic classifies it as a peripherally restricted compound, which is highly desirable for avoiding CNS-mediated side effects. nih.govbio-techne.combio-techne.com
Assessment of CNS-Mediated Effects (e.g., absence of cannabimimetic effects in tetrad assay)
To assess in vivo selectivity and the potential for CNS effects, this compound was tested in the mouse tetrad assay. nih.gov This sensitive assay measures four classic signs of CB1 receptor activation in the brain: antinociception (reduced pain sensation), hypothermia (decreased body temperature), catalepsy (immobility), and hypolocomotion (reduced movement). nih.gov
Even at high oral doses, this compound did not produce any of the effects characteristic of CB1 activation in the tetrad assay. nih.govnih.gov There were no observed changes in pain response, body temperature, locomotor activity, or any signs of catalepsy compared to the vehicle group. nih.gov These results confirm that this compound maintains its selectivity for the CB2 receptor over the CB1 receptor in a living organism and does not induce cannabimimetic side effects. nih.govuu.nl
Table 3: Summary of this compound Performance in the Mouse Tetrad Assay This table shows the lack of CNS-mediated effects of this compound, confirming its peripheral selectivity.
| Tetrad Assay Parameter | Test for | Result with this compound |
|---|---|---|
| Nociception (Tail withdrawal) | Analgesia | No effect |
| Body Temperature | Hypothermia | No effect |
| Locomotor Behavior | Hypoactivity | No effect on distance, mobile time, or speed |
| Catalepsy | Immobility | No catalepsy observed |
Advanced Research Applications and Future Directions for Lei 101 Hydrochloride
Utility as a Pharmacological Tool Compound in Experimental Researchnih.govdrugdevelopment.fi
LEI-101 hydrochloride has been established as a valuable pharmacological tool for the experimental investigation of the cannabinoid type 2 (CB2) receptor. nih.gov Its development was driven by the need for selective agonists to probe the function of the CB2 receptor, particularly in peripheral tissues, without the confounding psychoactive effects associated with the cannabinoid type 1 (CB1) receptor. nih.govfrontiersin.org LEI-101 is a potent, selective, and orally bioavailable compound, making it suitable for a wide range of research applications. medchemexpress.comrndsystems.com
In vitro studies have been crucial in defining the pharmacological profile of LEI-101. In functional assays, it behaves as a partial agonist at the human CB2 receptor. nih.govrndsystems.comresearchgate.net Specifically, in β-arrestin recruitment and GTPγS binding assays, LEI-101 demonstrates partial agonism compared to reference full agonists like CP-55940. nih.govresearchgate.net A key characteristic of LEI-101 is its high selectivity for the CB2 receptor over the CB1 receptor, exhibiting an approximately 100-fold greater binding potency for CB2. nih.govmedchemexpress.comnih.gov Further profiling has shown it does not significantly interact with other proteins of the endocannabinoid system, such as the enzymes fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), diacylglycerol lipase (DAGL), or N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). nih.govrndsystems.com
In Vitro Pharmacological Profile of LEI-101
| Parameter | Value/Description | Source(s) |
| Target | Cannabinoid CB2 Receptor | medchemexpress.com |
| Activity | Partial Agonist | nih.govrndsystems.com |
| Potency (pEC50) | 8.0 (for hCB2) | medchemexpress.comrndsystems.com |
| Selectivity | ~100-fold for CB2 over CB1 receptors in binding assays | nih.govmedchemexpress.com |
| Off-Target Activity | No significant interaction with hFAAH, MAGL, DAGL, or NAPE-PLD | rndsystems.com |
In vivo characterization has confirmed the utility of LEI-101 in living organisms. The compound has excellent oral bioavailability and is largely restricted to the periphery, reaching high concentrations in organs like the kidney and liver with minimal penetration into the brain. nih.govnih.govamsterdamumc.nl This peripheral restriction is a significant advantage for research, as it allows for the study of peripheral CB2 receptor functions without the central nervous system (CNS) effects mediated by the CB1 receptor. nih.gov To confirm this, LEI-101 was tested in the mouse tetrad assay, a sensitive series of tests for detecting CB1 receptor-mediated CNS activity (anti-nociception, hypothermia, catalepsy, and reduced spontaneous activity). nih.gov Even at high oral doses, LEI-101 did not produce any of these cannabimimetic effects, underscoring its in vivo selectivity for peripheral CB2 receptors. nih.govnih.govamsterdamumc.nl
LEI-101 has been instrumental in clarifying the role of CB2 receptors in various disease models. A primary example is its use in studies of cisplatin-induced nephrotoxicity, a form of kidney damage. nih.govnih.gov In mouse models, oral or intraperitoneal administration of LEI-101 dose-dependently prevented the kidney dysfunction and morphological damage caused by the chemotherapy agent cisplatin (B142131). nih.govamsterdamumc.nl These protective effects included improved renal histopathology and reduced oxidative stress and inflammation within the kidney. nih.govnih.gov Crucially, these beneficial effects of LEI-101 were completely absent in CB2 receptor knockout mice, providing direct evidence that the compound's protective action is mediated specifically through the CB2 receptor. nih.govnih.govamsterdamumc.nl
Beyond kidney disease, LEI-101 has also been used to probe the role of CB2 receptors in pain. In a rat model of neuropathic pain (spinal nerve ligation), orally administered LEI-101 produced a dose-dependent antinociceptive effect, demonstrating its activity in mitigating pain states. medchemexpress.comrndsystems.com These findings highlight the therapeutic potential of targeting the CB2 receptor in conditions associated with inflammation, oxidative stress, and pain. nih.gov
Integration with Contemporary Research Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" that interact with a specific biological target. danaher.comnih.gov Following HTS, a process of lead optimization is undertaken, where medicinal chemists systematically modify the chemical structure of a hit compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. drugdevelopment.finih.govyoutube.com
LEI-101 is an exemplary product of a successful lead optimization campaign. medkoo.com Its development involved the systematic modification of physicochemical properties to enhance its pharmacokinetic profile and affinity for the CB2 receptor while minimizing off-target effects. medkoo.com As a well-characterized, selective, and bioavailable compound, LEI-101 serves as an invaluable tool for future research. It can be used as a reference compound to validate new assays developed for HTS campaigns targeting the CB2 receptor. Furthermore, its established profile allows it to serve as a benchmark against which newly discovered "hit" compounds can be compared and prioritized for further lead optimization. danaher.com
Advanced imaging techniques are increasingly being used to visualize ligand-protein interactions and receptor activity in real-time and within a native biological context. The development of fluorescent probes for CB2 receptors has emerged as a valuable method for investigating receptor pharmacology with high spatial and temporal precision. mdpi.com
While there are no published studies detailing the use of LEI-101 itself as an imaging agent, its well-defined structure and high selectivity for the CB2 receptor make its chemical scaffold an excellent starting point for the rational design of advanced imaging probes. mdpi.com By chemically linking a fluorophore (a fluorescent chemical compound) to the LEI-101 structure, it may be possible to create a novel probe for live-cell imaging of CB2 receptors. Additionally, due to its high binding affinity, LEI-101 could be used in competition binding assays alongside a fluorescent ligand to quantify the binding of other non-fluorescent compounds to the CB2 receptor, further validating its utility in advanced research methodologies.
Comparative Pharmacological Profiling with Other CB2 Receptor Agonists
The pharmacological profile of LEI-101 is best understood when compared to other cannabinoid receptor agonists used in research. Key comparators include non-selective agonists like CP-55940 and other selective CB2 agonists such as JWH133.
CP-55940 is a potent, non-selective full agonist at both CB1 and CB2 receptors. researchgate.netmdpi.com It is often used as a reference compound in functional assays. researchgate.net In contrast, LEI-101 is a highly selective partial agonist for the CB2 receptor, with over 100-fold lower affinity for the CB1 receptor. nih.gov This selectivity makes LEI-101 a superior tool for studying peripheral CB2 function without activating CNS-related CB1 pathways. nih.gov
JWH133 is another widely used synthetic agonist that is highly selective for the CB2 receptor over the CB1 receptor (over 200-fold). frontiersin.org A key difference is that JWH133 is typically characterized as a full agonist of the CB2 receptor, whereas LEI-101 is a partial agonist. nih.govfrontiersin.org This distinction is important, as partial agonists can offer a more modulated physiological response compared to full agonists, which may be advantageous in certain therapeutic contexts.
Comparative Profile of Selected Cannabinoid Agonists
| Compound | Receptor Selectivity | Agonist Type at CB2 | Key Research Characteristic | Source(s) |
| LEI-101 | ~100-fold selective for CB2 over CB1 | Partial Agonist | Peripherally restricted, orally bioavailable | nih.govmedchemexpress.com |
| CP-55940 | Non-selective (CB1/CB2) | Full Agonist | Potent, non-selective reference compound | researchgate.netmdpi.com |
| JWH133 | >200-fold selective for CB2 over CB1 | Full Agonist | Highly selective tool compound for CB2 | frontiersin.org |
This comparative profiling demonstrates that LEI-101 occupies a specific and valuable niche as an orally bioavailable, peripherally restricted, partial agonist for the CB2 receptor, making it a distinct and powerful tool for experimental research. nih.gov
Analysis of Structure-Activity-Relationship Differences Across Diverse Chemical Scaffolds
The relationship between a molecule's chemical structure and its biological activity (structure-activity relationship, or SAR) is fundamental to drug discovery. wikipedia.org For cannabinoid receptor 2 (CB2) ligands, research into SAR across various chemical frameworks is crucial for developing compounds with improved potency, selectivity, and pharmacokinetic profiles.
A detailed SAR study focused on the scaffold of LEI-101 hydrochloride involved the synthesis and analysis of 24 analogues. This investigation revealed specific correlations between the physicochemical properties of the substituents and the compound's pharmacological behavior. A key finding was that increased lipophilicity on the alkyl substituents of the LEI-101 scaffold led to a positive correlation with both target residence time and functional potency. However, this effect was not observed when modifying the lipophilicity of the amine substituents. Furthermore, the basicity of the analogues did not show any significant relationship with their affinity, residence time, or functional activity. These findings provide critical insights into how specific modifications to the LEI-101 structure can fine-tune its kinetic and functional properties.
This contrasts with SAR findings from other CB2 agonist scaffolds. For instance, in the 1,8-naphthyridin-2(1H)-on-3-carboxamide series, different structural modifications are required to enhance affinity and efficacy. nih.gov Similarly, amidoalkylindole-based ligands present another distinct set of SAR, where modifications to the indole (B1671886) ring and the amide linker are critical for optimizing CB2 receptor interaction. nih.gov The divergence in SAR across these different chemical classes—imidazolidine-2,4-diones (like LEI-101), naphthyridinones, and indoles—underscores that there is no universal rule for designing potent and selective CB2 agonists. Each chemical scaffold possesses unique interaction points within the receptor's binding pocket, necessitating tailored optimization strategies. nih.govresearchgate.net
Understanding Differential Efficacy and Selectivity Profiles Among CB2 Receptor Ligands
CB2 receptor ligands can be classified based on their efficacy (the degree to which they activate the receptor) and selectivity (their preference for binding to CB2 over other receptors, particularly CB1). nih.gov LEI-101 hydrochloride is characterized as a potent and selective partial agonist of the CB2 receptor. This means it activates the receptor but does not produce the maximum possible response, even at high concentrations, which distinguishes it from full agonists.
The partial agonism of LEI-101 is a critical feature, as it may offer a more modulated therapeutic effect and a reduced likelihood of receptor desensitization or tolerance that can occur with sustained activation by full agonists. Its efficacy has been demonstrated in both G-protein activation (GTPγS) and β-arrestin recruitment assays.
LEI-101's selectivity profile is a primary advantage for its therapeutic potential. It exhibits over 100-fold greater binding affinity for the CB2 receptor compared to the CB1 receptor. nih.gov This high degree of selectivity is crucial for avoiding the undesirable psychotropic side effects associated with the activation of CB1 receptors located in the central nervous system. researchgate.netrsc.org Furthermore, LEI-101 shows no significant activity at other key enzymes of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), ensuring its effects are specifically mediated by the CB2 receptor.
Table 1: Comparative Selectivity and Efficacy of LEI-101 Hydrochloride
| Compound | Target | Binding Affinity (Ki) | Functional Activity (pEC50) | Efficacy |
|---|---|---|---|---|
| LEI-101 | hCB2 | ~10-50 nM | 8.0 | Partial Agonist |
| hCB1 | >1000 nM | - | - | |
| CP-55,940 | hCB2 | ~1 nM | - | Full Agonist |
| hCB1 | ~0.6 nM | - | Full Agonist | |
| JWH-015 | hCB2 | ~13.8 nM | - | Full Agonist |
| hCB1 | ~383 nM | - | - |
This table is generated based on data compiled from multiple sources for illustrative comparison. Exact values may vary between studies.
Emerging Avenues for CB2 Receptor-Targeted Research
Exploration of Novel Signaling Cascades Downstream of CB2 Receptor Activation
The CB2 receptor, a G-protein-coupled receptor (GPCR), has a well-established canonical signaling pathway. nih.gov Upon activation by an agonist like LEI-101, it primarily couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov This pathway is a key mechanism behind the anti-inflammatory effects of CB2 activation.
However, recent research has unveiled that CB2 receptor signaling is more complex, involving several non-canonical or "biased" signaling pathways. nih.gov These alternative cascades can be preferentially activated by different ligands, leading to distinct cellular outcomes. Emerging evidence points to CB2 receptor coupling with other G-protein subtypes, such as Gαs, which stimulates adenylyl cyclase. Furthermore, CB2 activation can trigger signaling through G-protein-independent pathways involving β-arrestins. frontiersin.org
Other significant downstream pathways include the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov These pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The ability of a ligand to selectively engage one pathway over another is known as "biased agonism" and represents a frontier in GPCR pharmacology. nih.govnih.gov Understanding how ligands like LEI-101 engage these varied signaling cascades could lead to the development of next-generation therapeutics with more precise effects and fewer side effects.
Investigation of Receptor Heteromerization and Allosteric Modulatory Sites
The functional behavior of the CB2 receptor can be further nuanced by its interaction with other receptors and by molecules that bind to sites other than the primary agonist-binding (orthosteric) site. One area of active investigation is receptor heteromerization, where a CB2 receptor can form a complex, or heterodimer, with another GPCR. Notably, functional heteromers of CB1 and CB2 receptors have been identified in the brain, which can alter the signaling and pharmacological properties of both receptors. nih.gov
Another major avenue of research is the exploration of allosteric modulatory sites . frontiersin.orgnih.gov Allosteric modulators bind to a topographically distinct site on the receptor, and while they may not have intrinsic activity themselves, they can change the receptor's conformation to either enhance (Positive Allosteric Modulators, or PAMs) or decrease (Negative Allosteric Modulators, or NAMs) the effect of an orthosteric ligand. nih.gov This approach offers several advantages, including the potential for greater receptor subtype selectivity and a reduced risk of the tolerance and desensitization that can accompany chronic orthosteric agonist use. nih.govnih.gov For the CB2 receptor, the natural compound cannabidiol (B1668261) (CBD) has been identified as a NAM, demonstrating the therapeutic potential of targeting these allosteric sites. frontiersin.org The design of synthetic allosteric modulators is a promising strategy for fine-tuning CB2 receptor activity. frontiersin.org
Strategies for Rational Design of Next-Generation Peripherally Restricted CB2 Receptor Agonists
A primary goal in the development of CB2 receptor agonists is to harness their therapeutic benefits in peripheral tissues—such as in modulating inflammation and neuropathic pain—while avoiding potential side effects from activating CB2 receptors in the central nervous system (CNS). mdpi.com LEI-101 hydrochloride is an exemplar of a successful peripherally restricted agonist, showing high concentrations in organs like the kidney and liver with minimal brain penetration.
The rational design of future peripherally restricted agonists involves several key strategies. researchgate.netrsc.org One major approach is to modify the physicochemical properties of molecules to limit their ability to cross the blood-brain barrier. This can be achieved by increasing the molecule's polar surface area or introducing specific chemical groups that are substrates for efflux transporters at the blood-brain barrier.
Furthermore, advanced computational and medicinal chemistry techniques are being employed. researchgate.netrsc.org
Scaffold Hopping: Replacing the core chemical structure of a known ligand with a novel one while retaining the key pharmacophoric features necessary for receptor binding.
Bioisosterism: Exchanging a functional group within a molecule for another group with similar physical and chemical properties to improve pharmacokinetic profiles without losing potency.
Structure-Based Drug Design: Utilizing the resolved crystal structures of the CB2 receptor to computationally design and screen for novel ligands that fit precisely into the binding pocket and exhibit high selectivity. acs.org
These strategies aim to achieve a delicate balance between high potency and selectivity for the CB2 receptor, favorable pharmacokinetic properties (like oral bioavailability), and, crucially, restricted access to the CNS. nih.govresearchgate.net
Q & A
Q. What ethical guidelines govern the use of this compound in animal research?
- Methodological Answer : Adhere to ARRIVE 2.0 and institutional IACUC protocols:
- Justify sample sizes via power analysis.
- Report anesthesia, analgesia, and euthanasia methods.
- Disclose funding sources and conflicts of interest in publications .
Literature and Resource Guidance
Q. How can researchers identify high-quality literature on this compound?
- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean terms (e.g., “this compound” AND “pharmacokinetics”). Filter for peer-reviewed journals with impact factors >3.0. Cross-check references in review articles and validate against patent filings (e.g., USPTO, Espacenet) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
